molecular formula C6H7F3O B13061629 Cyclopropaneacetaldehyde, 1-trifluoromethyl-

Cyclopropaneacetaldehyde, 1-trifluoromethyl-

Cat. No.: B13061629
M. Wt: 152.11 g/mol
InChI Key: DMUIEKKCRSCVGH-UHFFFAOYSA-N
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Description

Cyclopropaneacetaldehyde, 1-trifluoromethyl- is an organic compound with the molecular formula C6H7F3O. This compound features a cyclopropane ring substituted with a trifluoromethyl group and an aldehyde functional group. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropaneacetaldehyde, 1-trifluoromethyl- can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclopropane derivatives. For instance, the copper-catalyzed cyclic trifluoromethylation of (4,4-disubstituted-2,3-butadienyl)malonates with Togni’s reagent II has been reported. This method installs the trifluoromethyl group at the middle carbon of the allene unit, using 1,10-phenanthroline as the ligand .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Scientific Research Applications

Cyclopropaneacetaldehyde, 1-trifluoromethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopropaneacetaldehyde, 1-trifluoromethyl- exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The high electronegativity and lipophilicity of the trifluoromethyl group can significantly alter the compound’s binding affinity and selectivity for specific enzymes and receptors. This can lead to changes in metabolic stability and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted cyclopropanes and aldehydes, such as:

Uniqueness

Cyclopropaneacetaldehyde, 1-trifluoromethyl- is unique due to the combination of its cyclopropane ring, trifluoromethyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

Cyclopropaneacetaldehyde, 1-trifluoromethyl- is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more potent and selective in various biological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

The presence of a cyclopropane ring combined with a trifluoromethyl group significantly influences the compound's reactivity and interaction with biological systems. Cyclopropane derivatives are often associated with diverse biological activities, including enzyme inhibition and antimicrobial properties.

Mechanisms of Biological Activity

The biological activity of cyclopropane derivatives like cyclopropaneacetaldehyde, 1-trifluoromethyl- can be attributed to several mechanisms:

  • Enzyme Inhibition : Cyclopropane compounds can inhibit various enzymes by interacting with their active sites. For instance, they may affect NAD+-dependent aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde in biological systems .
  • Electrophilic Properties : The trifluoromethyl group enhances the electrophilicity of the molecule, allowing it to participate in nucleophilic substitutions that can modify enzyme activity or receptor interactions .
  • Conformational Effects : The introduction of a cyclopropane ring may constrain the conformation of the molecule, potentially increasing its affinity for specific biological targets .

Case Study 1: Enzyme Inhibition

A study investigated the effect of cyclopropaneacetaldehyde, 1-trifluoromethyl- on ALDH activity in vitro. The results demonstrated that this compound effectively inhibited ALDH, leading to increased levels of acetaldehyde in rat brain tissues. This inhibition was linked to neurotoxic effects, highlighting the compound's potential implications in neuropharmacology .

Case Study 2: Antimicrobial Activity

Research has shown that cyclopropane derivatives exhibit antimicrobial properties. A specific study tested various trifluoromethyl-substituted cyclopropanes against bacterial strains. The results indicated that cyclopropaneacetaldehyde, 1-trifluoromethyl- displayed significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Table of Biological Activities

Biological ActivityCyclopropaneacetaldehyde, 1-trifluoromethyl-Other Cyclopropane Derivatives
Enzyme InhibitionYes (ALDH)Varies
Antimicrobial ActivitySignificantModerate to high
NeurotoxicityObservedDependent on structure
Antitumor ActivityPotentially activeVaries

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)5(1-2-5)3-4-10/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUIEKKCRSCVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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